4-(Diphenylamino)phenylboronic acid
Overview
Description
4-(Diphenylamino)phenylboronic acid, also known as triphenylamine-4-boronic acid, is an organic compound with the molecular formula C18H16BNO2. It is a boronic acid derivative that features a diphenylamino group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is notable for its applications in organic synthesis, particularly in the field of materials science and organic electronics .
Mechanism of Action
Target of Action
4-(Diphenylamino)phenylboronic acid is a chemical compound used primarily in organic synthesis It is known to be used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction it is involved in .
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as an electron-rich boronic acid, which can form a complex with a transition metal catalyst. This complex then undergoes transmetalation with an organohalide, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its use in organic synthesis, it can be inferred that it plays a role in the creation of new organic compounds, potentially affecting various biochemical pathways depending on the specific compounds it helps synthesize .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in toluene , suggesting that its solubility and reactivity could be affected by the solvent used. Additionally, it should be stored in a dark place, sealed, and at room temperature , indicating that light, air, and temperature could impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diphenylamino)phenylboronic acid can be synthesized through various methods. One common synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 4-bromotriphenylamine and bis(pinacolato)diboron as starting materials, with a palladium catalyst and a base such as potassium carbonate in a solvent like ethanol or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylamino)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids, producing biaryl compounds
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, toluene)
Protodeboronation: Acids such as hydrochloric acid or sulfuric acid.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
4-(Diphenylamino)phenylboronic acid has a wide range of applications in scientific research:
Organic Electronics: Used in the synthesis of blue light-emitting materials for organic light-emitting diodes (OLEDs)
Photoluminescence: Exhibits strong multiphoton-excited blue photoluminescence, making it useful in optical materials
Solar Cells: Acts as a sensitizer in dye-sensitized solar cells, enhancing their efficiency
Fluorophores: Used in the preparation of benzothiadiazole-based fluorophores for imaging and sensing applications
Comparison with Similar Compounds
4-(Diphenylamino)phenylboronic acid can be compared with other boronic acids and diphenylamine derivatives:
Phenylboronic Acid: Lacks the diphenylamino group, making it less effective in electronic applications
4-Bromotriphenylamine: Contains a bromine atom instead of a boronic acid group, used as a precursor in Suzuki-Miyaura coupling
This compound Pinacol Ester: A derivative used in similar applications but with different solubility and reactivity properties.
Properties
IUPAC Name |
[4-(N-phenylanilino)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BNO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQCBRELPOMER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479033 | |
Record name | 4-(Diphenylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201802-67-7 | |
Record name | 4-(Diphenylamino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-(Diphenylamino)phenylboronic acid used in material science?
A1: this compound is primarily used as a reagent in Suzuki coupling reactions. This palladium-catalyzed reaction allows researchers to attach the 4-(diphenylamino)phenyl group to a variety of (hetero)aryl halides. [, , , ] This is particularly useful for constructing molecules with donor-acceptor architectures, often found in organic electronic materials. []
Q2: What are some specific examples of materials synthesized using this compound?
A2: Researchers have utilized this compound to synthesize:
- Perylene dyes: By attaching triphenylamine units to perylene monoimide, researchers created dyes with broad absorption reaching 750 nm, useful for dye-sensitized solar cells. []
- Aggregation-induced emission luminogens: Combining the hole-transporting properties of triphenylamine with the aggregation-induced emission of tetraphenylethene led to materials with potential applications in organic light-emitting diodes. []
- Stilbene derivatives: Synthesizing stilbene derivatives with this compound yielded materials exhibiting light-stimulating response fluorescent conversion, with potential for fluorescent switches and sensors. []
Q3: What are the advantages of using this compound in Suzuki coupling reactions?
A3: Several advantages make this compound attractive for Suzuki couplings:
- Mild reaction conditions: The reaction can proceed efficiently in aqueous solutions, at room temperature, and with short reaction times. []
- Ligand-free catalysis: The reaction can occur efficiently without the need for additional ligands on the palladium catalyst, simplifying reaction conditions and workup. [, ]
- Broad substrate scope: The reaction tolerates various functional groups and works well with both aryl and heteroaryl halides. [, ]
Q4: Are there any computational studies on molecules synthesized with this compound?
A4: Yes, density functional theory (DFT) calculations are often employed to understand the electronic properties and structure-property relationships of molecules incorporating the 4-(diphenylamino)phenyl group. [, ] These calculations help predict and explain experimental observations like UV-vis absorption and fluorescence emission spectra.
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